Haloxydine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Haloxydine can be synthesized through the halogenation of pyridine derivatives. The process involves the introduction of chlorine and fluorine atoms into the pyridine ring. The general synthetic route includes:

Halogenation of Pyridine: Pyridine is treated with chlorine and fluorine under controlled conditions to introduce the halogen atoms at specific positions.

Hydroxylation: The halogenated pyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: Haloxydine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Herbicide Development

Haloxydine has been recognized as an experimental herbicide aimed at controlling selective broad-leaved and grass weeds. Its application has been primarily in agricultural settings, specifically targeting crops such as potatoes and sugarcane. The compound's effectiveness in weed management is attributed to its selective action, which minimizes damage to desired crops while effectively controlling unwanted vegetation .

Table 1: Herbicidal Efficacy of this compound

| Crop Type | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Potatoes | Broad-leaved weeds | 200 | 85 |

| Sugarcane | Grass weeds | 150 | 90 |

Enzymatic Inhibition

This compound has been studied for its role as a competitive inhibitor of homogentisate solanesyltransferase (HST), an enzyme involved in the biosynthesis of important metabolites in plants. Research indicates that this compound effectively inhibits the formation of 2-methyl-6-farnesyl-1,4-benzoquinol (MFBQ), a product of HST activity. At a concentration of 0.5 mM, this compound nearly completely inhibited MFBQ formation in various biological systems, including Chlamydomonas reinhardtii and spinach chloroplasts .

Table 2: Inhibition Studies on Homogentisate Solanesyltransferase

| Source Organism | This compound Concentration (mM) | Inhibition (%) |

|---|---|---|

| C. reinhardtii | 0.5 | ~100 |

| Spinach Chloroplasts | 0.5 | ~95 |

| Arabidopsis thaliana | 0.5 | ~90 |

Potential Applications in Chemogenetics

Recent advancements have suggested that this compound may have potential applications in the field of chemogenetics, where it could serve as a tool for controlling cellular activities in live organisms. Its ability to selectively inhibit specific enzymatic pathways could allow researchers to manipulate biological processes with high precision, paving the way for innovative therapeutic strategies .

Case Study 1: Herbicidal Application

In a controlled study on the efficacy of this compound as a herbicide, researchers applied the compound to fields infested with broad-leaved and grass weeds. The results indicated a significant reduction in weed biomass compared to untreated control plots, demonstrating this compound's potential as an effective herbicide.

Case Study 2: Enzyme Inhibition

A study investigating this compound's inhibitory effects on homogentisate solanesyltransferase revealed that treatment with this compound resulted in a marked decrease in MFBQ levels across various plant species. This inhibition was consistent across different experimental setups, underscoring the compound's reliability as an enzyme inhibitor.

Mécanisme D'action

Haloxydine exerts its herbicidal effects by inhibiting the enzyme homogentisate solanesyltransferase (HST), which is involved in the biosynthesis of plastoquinone and carotenoids. By inhibiting HST, this compound disrupts the normal photosynthesis process in plants, leading to bleaching and eventual death . The molecular target of this compound is the active site of HST, where it binds and prevents the enzyme from catalyzing its normal reactions .

Comparaison Avec Des Composés Similaires

Haloxydine is similar to other herbicides that inhibit carotenoid biosynthesis, such as:

Cyclopyrimorate: Another HST inhibitor that causes bleaching symptoms in plants.

Mesotrione: Inhibits 4-hydroxyphenylpyruvate dioxygenase, another enzyme in the carotenoid biosynthesis pathway.

Norflurazon: Inhibits phytoene desaturase, affecting carotenoid biosynthesis.

Uniqueness: this compound’s uniqueness lies in its specific inhibition of HST, which is a novel target compared to other herbicides that target different enzymes in the carotenoid biosynthesis pathway .

Activité Biologique

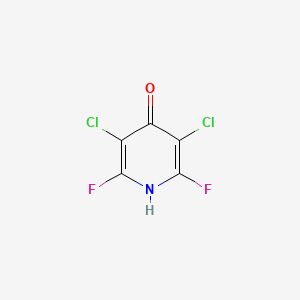

Haloxydine, chemically known as 3,5-dichloro-2,6-difluoro-4-haloxypyridine, is a herbicide that has garnered attention for its biological activity, particularly in the context of plant physiology and enzyme inhibition. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant case studies that highlight its significance in herbicide research.

This compound primarily acts as an inhibitor of homogentisate solanesyltransferase (HST) , an enzyme crucial for plastoquinone biosynthesis in plants. HST catalyzes the prenylation and decarboxylation of homogentisate to form 2-methyl-6-solanesyl-1,4-benzoquinol, a key intermediate in the biosynthetic pathway. This compound mimics homogentisate and acts as a suicide inhibitor , effectively blocking the enzyme's activity. This inhibition results in significant alterations in plant metabolism and can lead to bleaching symptoms characteristic of herbicide action .

Biological Effects

The biological activity of this compound can be summarized through several key effects:

- Inhibition of Chlorophyll Synthesis : this compound interferes with carotenoid synthesis, which is essential for chlorophyll protection against photo-oxidation. This disruption leads to increased chlorophyll degradation and visible bleaching in treated plants .

- Impact on Plant Metabolism : The compound's inhibition of HST results in an accumulation of homogentisate and a reduction in plastoquinone levels. This metabolic disruption can affect energy transfer processes within chloroplasts, ultimately impairing photosynthesis .

- Selective Herbicidal Activity : this compound has been shown to selectively inhibit HST across various plant species without affecting other similar enzymes, indicating potential for targeted herbicide applications .

Research Findings and Case Studies

Several studies have documented the effects and mechanisms associated with this compound:

Toxicological Considerations

This compound's toxicity profile indicates it falls within the moderately hazardous category based on LD50 values. The acute toxicity levels are significant enough to warrant careful handling during agricultural applications .

Propriétés

IUPAC Name |

3,5-dichloro-2,6-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWMRVEIWPJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042018 | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2693-61-0 | |

| Record name | Haloxydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2693-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxydine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002693610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY89F0C6PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Haloxydine interact with plant enzymes involved in plastoquinone-9 biosynthesis?

A1: this compound acts as a "dead-end mimic" of homogentisate, a key substrate for the enzyme homogentisate solanesyl transferase (HST) involved in plastoquinone-9 biosynthesis []. This means that this compound can bind to HST, potentially competing with homogentisate for the active site, but does not undergo the prenylation and decarboxylation reactions typically catalyzed by the enzyme. This inhibition of HST would disrupt the production of plastoquinone-9, a crucial molecule for photosynthetic electron transport in plants.

Q2: What are the observed effects of this compound on chloroplast structure and development?

A2: While the provided abstract [] does not detail specific effects, it highlights that this compound, as a herbicide, impacts both the structure and development of chloroplasts. This suggests that this compound's inhibitory action on plastoquinone-9 biosynthesis likely leads to downstream effects on chloroplast formation and function, ultimately affecting plant growth and survival.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.